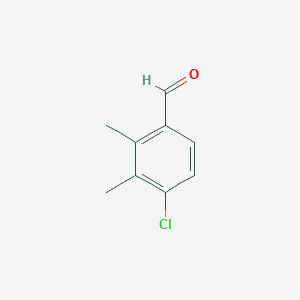

4-Chloro-2,3-dimethylbenzaldehyde

Description

4-Chloro-2,3-dimethylbenzaldehyde (CAS: Not explicitly provided in evidence) is a substituted benzaldehyde derivative featuring a chloro group at the 4-position and methyl groups at the 2- and 3-positions of the aromatic ring. Its molecular formula is C₉H₉ClO, with a molar mass of 168.62 g/mol. This compound is structurally significant due to the electron-withdrawing chloro group and electron-donating methyl substituents, which influence its reactivity in organic synthesis, particularly in aldol condensations or as a precursor for pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

4-chloro-2,3-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWCTXNQLDHDPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2,3-dimethylbenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 2,3-dimethylbenzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, and they may use continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3-dimethylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 4-Chloro-2,3-dimethylbenzoic acid.

Reduction: 4-Chloro-2,3-dimethylbenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

4-Chloro-2,3-dimethylbenzaldehyde serves as a valuable intermediate in the synthesis of a variety of organic compounds. Its reactivity allows it to participate in several chemical reactions, including:

- Nucleophilic Substitution : The chloro group can be replaced by various nucleophiles to form substituted derivatives.

- Reduction Reactions : The aldehyde functional group can be reduced to yield alcohol derivatives.

- Oxidation Reactions : It can be oxidized to form carboxylic acids.

These properties make it a crucial building block in the development of more complex molecules for research and industrial applications .

Pharmaceutical Development

The compound is extensively utilized in pharmaceutical research due to its diverse biological activities. Notable applications include:

- Antimicrobial Properties : Studies have shown that this compound exhibits significant antibacterial activity. It has been evaluated for its potential to enhance the efficacy of standard antibiotics when used in combination therapies .

- Antidiabetic Activity : Research indicates that this compound can inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. Inhibition percentages observed were approximately 93.2% for α-amylase and 73.7% for α-glucosidase at optimal concentrations, highlighting its potential as an antidiabetic agent .

Agrochemical Applications

In agrochemicals, this compound is used in the synthesis of various pesticides and herbicides. Its ability to interact with biological systems makes it suitable for developing products aimed at pest control while minimizing environmental impact .

Biological Studies

The compound has been employed in biological studies to explore various biochemical pathways and mechanisms. Its reactivity allows researchers to investigate interactions with biomolecules, making it a useful tool in pharmacological research .

Antimicrobial Evaluation

A peer-reviewed study assessed the antibacterial effects of various benzaldehyde derivatives, including this compound. The findings indicated that this compound significantly reduced the minimum inhibitory concentration (MIC) of standard antibiotics when used in combination therapy, suggesting its potential role as an antibiotic modulator .

Antidiabetic Studies

Another research article focused on synthesizing Schiff base derivatives from this compound. These derivatives demonstrated broad-spectrum antimicrobial activity alongside potent inhibition of α-amylase and α-glucosidase activities, underscoring the compound's versatility in drug development .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Intermediate for various organic compounds | Reacts via nucleophilic substitution and reduction |

| Pharmaceuticals | Antimicrobial and antidiabetic properties | Inhibits α-amylase (93.2%) and α-glucosidase (73.7%) |

| Agrochemicals | Synthesis of pesticides | Potential for environmentally friendly pest control |

| Biological Studies | Investigating biochemical pathways | Useful for studying interactions with biomolecules |

Mechanism of Action

The mechanism of action of 4-Chloro-2,3-dimethylbenzaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. The aldehyde group in the compound is reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The position and nature of substituents on benzaldehyde derivatives profoundly affect their properties. Below is a comparative analysis with structurally related compounds:

Key Observations :

- Electrophilicity : The chloro group in this compound enhances the electrophilicity of the aldehyde carbon compared to methoxy-substituted analogs, making it more reactive in nucleophilic additions .

- Solubility: Methyl groups improve lipophilicity, whereas methoxy or hydroxyl groups (as in 4-Chloro-2,6-dimethylphenol) increase water solubility .

- Toxicity : Brominated analogs like 4-(Bromomethyl)benzaldehyde exhibit higher acute toxicity, necessitating rigorous safety measures during handling .

Analytical and Industrial Relevance

- Chromatographic Analysis: Derivatives like 4-Chloro-2,6-dimethylphenol are quantified using HPLC with detection limits as low as 0.009 mg/L, highlighting the precision required for chlorinated aromatic compounds in environmental monitoring .

- Pharmaceutical Intermediates : this compound serves as a precursor for antihypertensive agents, whereas methoxy analogs are more commonly used in fragrance synthesis .

Biological Activity

4-Chloro-2,3-dimethylbenzaldehyde is an aromatic aldehyde that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits various pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities. The following sections provide a detailed exploration of its biological activities based on recent research findings.

Chemical Structure and Properties

This compound features a chlorinated benzene ring with two methyl groups and an aldehyde functional group. Its chemical structure can be represented as:

This structure influences its reactivity and interactions with biological molecules, making it a valuable compound for various applications.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a study evaluating its antibacterial efficacy, the compound was tested against several strains including Staphylococcus aureus and Escherichia coli. The results demonstrated a notable inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Bacillus subtilis | 18 | 16 µg/mL |

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A study reported that it significantly reduced the production of pro-inflammatory cytokines in vitro, indicating its potential to modulate inflammatory responses . This effect is particularly relevant in conditions such as arthritis and other inflammatory disorders.

3. Anticancer Potential

Recent studies have explored the anticancer potential of this compound. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was evaluated using various cancer cell lines, including breast and colon cancer cells. The findings suggested that this compound could serve as a lead for developing novel anticancer agents .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Caspase activation |

| HT-29 (Colon Cancer) | 30 | Cell cycle arrest |

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. The presence of the chloro and methyl groups enhances its reactivity with enzymes and receptors involved in various biological pathways.

Enzyme Inhibition

The compound has been shown to inhibit certain enzymes that are crucial in inflammatory processes and cancer progression. For example, it acts as an inhibitor of cyclooxygenase (COX) enzymes which are involved in the synthesis of prostaglandins—key mediators in inflammation .

Case Studies

Several case studies have documented the biological activity of this compound:

- Antibacterial Efficacy : A study conducted on the effectiveness of various aldehydes against bacterial pathogens demonstrated that this compound exhibited superior antibacterial activity compared to other similar compounds .

- Anticancer Research : Another investigation focused on the apoptotic effects of this compound on different cancer cell lines revealed significant cell death through mitochondrial pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.